

# Brilanestrant therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

## Brilanestrant Profile and Key Data

| Parameter                      | Data for Brilanestrant (GDC-0810)                                                             |
|--------------------------------|-----------------------------------------------------------------------------------------------|
| Drug Class                     | Nonsteroidal, oral Selective Estrogen Receptor Degradator (SERD) and modulator (SERM) [1] [2] |
| Primary Target                 | Estrogen Receptor $\alpha$ (ER $\alpha$ ) [3]                                                 |
| Binding Affinity (IC50)        | ER $\alpha$ : 6.1 nM; ER $\beta$ : 8.8 nM [3]                                                 |
| Cell Viability (IC50)          | 2.5 nM (in MCF-7 breast cancer cells) [3]                                                     |
| ER $\alpha$ Degradation (EC50) | 0.7 nM [3]                                                                                    |
| Clinical Status                | <b>Discontinued</b> after Phase II trials (2017) [1] [4] [2]                                  |
| Key Differentiator             | Oral bioavailability; active in some tamoxifen- and fulvestrant-resistant models [1] [3]      |

## Comparative Context for SERDs

To help contextualize **Brilanestrant**'s profile, here is a summary of the SERD landscape, which includes both approved drugs and other candidates in development.

| Drug Name                                      | Status                           | Key Differentiators / Notes                                                                      |
|------------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------------|
| Fulvestrant                                    | Approved (1st gen)               | First-in-class SERD; requires intramuscular injection [4] [5]                                    |
| Elacestrant (Orserdu)                          | Approved (2nd gen)               | First and only <b>oral SERD</b> approved (2023); for ESR1-mutated advanced breast cancer [4] [5] |
| Brilanestrant                                  | Discontinued (Phase II)          | Oral; development halted in 2017, not for safety concerns [1] [2]                                |
| Amcenenestrant                                 | Discontinued (Phase III)         | Oral; failed to meet endpoints in trials [4]                                                     |
| Camizestrant,<br>Giredestrant,<br>Imlunestrant | Late-stage Trials (Phase II/III) | Next-generation oral SERDs under investigation [4] [5]                                           |
| Vepdegestrant (ARV-471)                        | Under Review (NDA filed)         | A first-in-class <b>PROTAC-based</b> oral SERD [5]                                               |

## Experimental Data and Protocols

The quantitative data for **Brilanestrant** primarily comes from standard preclinical assays [3]:

- **Binding Assays:** Radio-ligand competitive binding assays using purified ER $\alpha$  and ER $\beta$  to determine half-maximal inhibitory concentration (IC<sub>50</sub>).
- **Cell Viability Assays:** Measures of half-maximal growth inhibition (IC<sub>50</sub>) in ER+ MCF-7 breast cancer cell lines over several days.
- **ER Degradation Assays:** Immunofluorescence-based assays in MCF-7 cells to quantify the concentration for half-maximal degradation (EC<sub>50</sub>) of the ER protein, often confirming proteasome dependence.

## Research Implications and Future Directions

The discontinuation of **Brilanestrant** and other oral SERDs like Amcenestrant highlights the high bar for success in this drug class. The current research focus has shifted to the next generation of oral SERDs, which aim to demonstrate superior efficacy, particularly in overcoming resistance, and to find their place in treatment sequences and combinations [4].

The following diagram illustrates the competitive landscape and developmental trajectory of SERDs, showing how **Brilanestrant** fits into the broader picture.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Brilanestrant [en.wikipedia.org]
2. News - brilanestrant (GDC-0810) [veri.larvol.com]
3. Brilanestrant (GDC-0810) | Estrogen/progestogen ... [selleckchem.com]
4. Unlocking the potential of oral SERDs in HER2+/ER+ ... [medicalindependent.ie]
5. Selective Estrogen Receptor Degradar (SERDs) Market ... [finance.yahoo.com]

To cite this document: Smolecule. [Brilanestrant therapeutic index comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-therapeutic-index-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)